2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride
CAS No.: 1332531-47-1
Cat. No.: VC2680932
Molecular Formula: C11H25Cl2N3O
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332531-47-1 |
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Molecular Formula | C11H25Cl2N3O |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide;dihydrochloride |
Standard InChI | InChI=1S/C11H23N3O.2ClH/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H |
Standard InChI Key | NHWTWBQPQOEBPP-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)CN1CCC(CC1)N.Cl.Cl |
Canonical SMILES | CC(C)(C)NC(=O)CN1CCC(CC1)N.Cl.Cl |
Introduction
Chemical Identity and Fundamental Properties
2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride is a salt form of the parent compound 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide. The compound features a piperidine ring with an amino group at the 4-position, connected to a tert-butyl group via an acetamide linkage, with two hydrochloride molecules forming the salt . This molecular architecture contributes to its distinctive chemical behavior and potential applications in various research domains.
Chemical Identifiers and Structural Information
The compound can be identified through various standard chemical identifiers that allow for precise recognition in chemical databases and literature. The following table presents the key identifiers for this compound:
Table 1: Chemical Identifiers of 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride
The molecular structure features several key functional groups that define its chemical behavior:
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A piperidine ring serving as the core scaffold
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A primary amine at the 4-position of the piperidine ring
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An acetamide linkage connecting the piperidine nitrogen to a tert-butyl group
Physical and Chemical Properties
The physical and chemical properties of 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride are significantly influenced by its salt form, which affects its solubility profile and stability characteristics compared to the free base.
Key Physical Properties
Table 2: Physical and Chemical Properties
Structural Stability and Reactivity
The compound exhibits characteristic reactivity patterns determined by its functional groups:
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The primary amine at the piperidine 4-position serves as a nucleophilic center for potential further derivatization.
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The acetamide linkage provides stability while maintaining hydrogen-bonding capabilities.
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The tert-butyl group contributes steric bulk that can influence reactivity patterns and binding interactions.
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The hydrochloride salt form enhances water solubility while potentially reducing nucleophilicity of the amine groups.
Applications in Research and Development
2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride has several potential applications across different research domains, primarily in chemical synthesis and pharmaceutical development.
Role in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its multifunctional nature. Its applications include:
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As an intermediate in the synthesis of more complex pharmaceutical compounds
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A scaffold for medicinal chemistry explorations requiring a piperidine core
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A structurally defined building block providing both basic and amide functionalities for further derivatization
The unique structure makes it particularly suitable as a precursor in the development of more complex molecules with specific properties tailored for pharmaceutical applications.
Research Context and Future Directions
The investigation of 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride fits within the broader research context of piperidine-containing compounds, which have shown significant utility in medicinal chemistry and drug development.
Current Research Landscape
Current research involving 4-aminopiperidine derivatives focuses on several areas:
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Development of novel synthetic methodologies for accessing structurally diverse piperidine scaffolds
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Structure-activity relationship studies examining the impact of substitution patterns
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Exploration of biological activities across various therapeutic targets
Future Research Opportunities
Future research directions for 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride may include:
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Detailed investigation of its potential biological activities across diverse therapeutic targets
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Development of more efficient synthetic routes to facilitate larger-scale production
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Exploration of chemical modifications to enhance specific properties or activities
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Computational studies to predict binding interactions and potential applications
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